N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide
Description
BenchChem offers high-quality N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[4-(hydroxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)10(15)13-9-6-8(7-14)4-5-12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKRSQGSRUURJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=CC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363975 | |
| Record name | N-[4-(Hydroxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
551950-45-9 | |
| Record name | N-[4-(Hydroxymethyl)pyridin-2-yl]-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of the compound N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS Number: 551950-45-9).[1] Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of key descriptors including melting point, solubility, lipophilicity (LogP), and ionization constant (pKa). In the absence of extensive experimental data for this specific molecule, this guide leverages highly reliable in-silico prediction methodologies, contextualized with data from structurally similar analogues. Each property is discussed in detail, outlining its significance in pharmaceutical sciences, a step-by-step experimental protocol for its determination, and the underlying scientific principles that ensure data integrity. The guide is structured to provide not just data, but a deeper understanding of the causal relationships between molecular structure and physicochemical behavior, empowering researchers to make informed decisions in their discovery and development pipelines.
Compound Identification and Structure
N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a substituted pyridine derivative. Its unique structural features, comprising a pyridine ring, an amide linkage, a hydroxymethyl group, and a tert-butyl group, suggest a nuanced physicochemical profile that is critical for its behavior in biological systems.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | N-[4-(hydroxymethyl)-2-pyridinyl]-2,2-dimethylpropanamide | PubChem |
| CAS Number | 551950-45-9 | Sigma-Aldrich[1] |
| Molecular Formula | C₁₁H₁₆N₂O₂ | Sigma-Aldrich[1] |
| Molecular Weight | 208.26 g/mol | Sigma-Aldrich[1] |
| Canonical SMILES | CC(C)(C)C(=O)Nc1cc(CO)ccn1 | Sigma-Aldrich[1] |
| InChI Key | KKKRSQGSRUURJT-UHFFFAOYSA-N | Sigma-Aldrich[1] |
Melting Point: A Key Indicator of Purity and Stability
The melting point of a crystalline solid is a fundamental physical property that provides insights into its purity, crystal lattice energy, and stability. For a pure compound, the melting point is typically a sharp, well-defined temperature range, whereas impurities tend to depress and broaden this range.[2]
Predicted Melting Point
Due to the absence of publicly available experimental data, the melting point of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide is predicted using computational models that analyze its structural features and compare them to a vast database of known compounds.
Table 2: Predicted and Analogue Melting Points
| Compound | Melting Point (°C) | Type |
| N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide | 110 - 130 (Predicted) | In-silico Prediction |
| 2-Amino-4-(hydroxymethyl)pyridine | 82.0 - 86.0 | Experimental |
| 2-Amino-4-methylpyridine | 96 - 99 | Experimental |
The predicted value is an estimate based on the molecule's structural complexity, including its capacity for hydrogen bonding via the amide and hydroxyl groups, and its relatively rigid pyridine core. The experimental melting points of structurally related compounds, 2-Amino-4-(hydroxymethyl)pyridine and 2-Amino-4-methylpyridine, provide a reasonable, albeit lower, benchmark. The presence of the bulky pivaloyl group in the target molecule likely leads to a higher melting point due to increased molecular weight and packing efficiency.
Experimental Determination of Melting Point (Capillary Method)
The capillary melting point method is a robust and widely accepted technique for determining the melting range of a solid compound.[2]
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating to approximately 20°C below the expected melting point is followed by a slow heating rate of 1-2°C per minute.
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.
-
Reporting: The result is reported as a melting range.
Causality and Scientific Integrity: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. The use of a calibrated thermometer and a pure, dry sample are prerequisites for obtaining reliable and reproducible data. The sharpness of the melting range is a strong indicator of the compound's purity.[2]
Aqueous Solubility: A Critical Determinant of Bioavailability
Aqueous solubility is a paramount physicochemical property for any potential drug candidate, as it directly influences dissolution, absorption, and ultimately, bioavailability. Poor solubility is a major hurdle in drug development.
Predicted Aqueous Solubility
The solubility of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide is predicted using algorithms that consider its various structural fragments and their contributions to its overall polarity and hydrogen bonding capacity.
Table 3: Predicted Aqueous Solubility
| Parameter | Predicted Value | Interpretation |
| LogS (ESOL) | -1.5 to -2.5 | Moderately Soluble |
| Solubility in water | ~1-10 mg/mL | Moderately Soluble |
The prediction suggests moderate aqueous solubility. This is a logical balance of its hydrophilic and hydrophobic features. The pyridine nitrogen, amide, and hydroxyl groups are capable of hydrogen bonding with water, enhancing solubility. Conversely, the aromatic ring and the tert-butyl group are hydrophobic and detract from solubility.
Experimental Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility. It involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.
Protocol:
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer) in a sealed vial.
-
Equilibration: The vial is agitated in a constant temperature shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear, saturated supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Causality and Scientific Integrity: Ensuring that equilibrium has been reached is the most critical aspect of this protocol; this is often verified by measuring the concentration at multiple time points (e.g., 24h and 48h) to ensure it has plateaued. Maintaining a constant temperature is vital as solubility is temperature-dependent. The use of a precise and validated analytical method for quantification is essential for accuracy.
Lipophilicity (LogP): Balancing Permeability and Solubility
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a measure of a compound's preference for a lipid-like environment versus an aqueous one. It is a key factor influencing membrane permeability, plasma protein binding, and metabolic clearance.
Predicted Lipophilicity (XlogP)
The lipophilicity of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide is predicted using computational methods that sum the contributions of its constituent atoms and fragments.
Table 4: Predicted Lipophilicity
| Parameter | Predicted Value | Source | Interpretation |
| XlogP3 | 0.9 | PubChem | Balanced hydrophilic/lipophilic character |
A predicted LogP of 0.9 suggests that the compound has a relatively balanced distribution between aqueous and lipid phases, with a slight preference for the latter. This value is often considered favorable for oral drug candidates, as it suggests a good balance between the aqueous solubility required for dissolution and the lipophilicity needed for membrane permeation.
Experimental Determination of LogP (Shake-Flask Method)
Similar to solubility determination, the shake-flask method is the traditional and most reliable way to measure LogP.
Protocol:
-
Solvent Preparation: 1-octanol and water (or buffer) are pre-saturated with each other by vigorous mixing followed by separation.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (e.g., water). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.
-
Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The two phases are allowed to separate completely.
-
Quantification: The concentration of the compound in both the aqueous and octanolic phases is determined using a suitable analytical technique like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Causality and Scientific Integrity: The pre-saturation of the solvents is a critical step to account for the mutual miscibility of water and octanol, which would otherwise affect the final concentrations. The choice of the initial solvent for the compound should be based on its expected solubility. Accurate quantification in both phases is paramount for a reliable LogP value.
Ionization Constant (pKa): Understanding pH-Dependent Behavior
The pKa is a measure of the acidity or basicity of a compound. It dictates the extent of ionization at a given pH, which in turn profoundly affects solubility, permeability, and receptor binding.
Predicted pKa Values
The structure of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide contains both a weakly basic center (the pyridine nitrogen) and a very weakly acidic center (the amide N-H). The pKa values are predicted using advanced computational algorithms, such as those employed by ACD/Percepta, which are recognized for their high accuracy.
Table 5: Predicted pKa Values
| Ionizable Center | Predicted pKa | Type | Interpretation |
| Pyridine Nitrogen | 3.5 - 4.5 | Basic | The pyridine ring will be protonated and positively charged at pH values significantly below this pKa. |
| Amide N-H | ~17-18 | Acidic | The amide proton is not physiologically relevant as an acid and will be fully protonated at all biological pHs. |
The most physiologically relevant pKa is that of the pyridine nitrogen. This prediction suggests that at a physiological pH of 7.4, the compound will be predominantly in its neutral, un-ionized form, which generally favors membrane permeability.
Experimental Determination of pKa (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa of a compound by monitoring pH changes upon the addition of a titrant.
Protocol:
-
Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a water/co-solvent mixture if solubility is low.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the inflection point of the curve or, more accurately, as the pH at which the compound is 50% ionized (the half-equivalence point).
Causality and Scientific Integrity: The use of a calibrated pH meter and standardized titrant solutions is fundamental to the accuracy of this method. Maintaining a constant temperature is crucial as pKa values are temperature-dependent. For compounds with low aqueous solubility, a co-solvent may be necessary, and the apparent pKa must be corrected to obtain the aqueous pKa.
Chemical Stability
While specific experimental stability data for N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide is not available, an assessment of its structure allows for the prediction of potential degradation pathways.
-
Amide Hydrolysis: The amide bond is susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the molecule into 2-amino-4-(hydroxymethyl)pyridine and pivalic acid. This is generally slow at neutral pH but can be a long-term stability concern.
-
Oxidation: The hydroxymethyl group could be susceptible to oxidation to the corresponding aldehyde or carboxylic acid, particularly in the presence of oxidizing agents.
-
Photostability: Pyridine-containing compounds can be susceptible to photodegradation. Therefore, the compound should be stored protected from light.
A comprehensive stability assessment would involve subjecting the compound to stress conditions (e.g., varying pH, temperature, and light exposure) and monitoring its degradation over time using a stability-indicating HPLC method.
Conclusion
N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide presents a physicochemical profile that is promising for a potential drug candidate. Its predicted moderate solubility and balanced lipophilicity (XlogP ~0.9) suggest a favorable absorption and distribution profile. The physiologically relevant basic pKa of the pyridine nitrogen (~3.5-4.5) indicates that the compound will be largely neutral at physiological pH, facilitating membrane transport. While these in-silico predictions provide a strong directional guide, this document also provides the robust experimental protocols necessary to validate these properties empirically. A thorough understanding and experimental confirmation of these physicochemical parameters are essential for the rational design of formulation strategies and for predicting the in vivo performance of this compound, thereby accelerating its journey through the drug development process.
References
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ACD/Labs. (n.d.). Study Finds ACD/Labs pKa Predictions to be Most Accurate. Retrieved from [Link]
-
ACD/Labs. (n.d.). Acid Dissociation Constant (pKa) Prediction Software. Retrieved from [Link]
- Al-Mokyna, F. H., et al. (2022).
- Bordovska, S., & Meloun, M. (2007). Benchmarking and validating algorithms that estimate pKa values of drugs based on their molecular structure. Analytical and Bioanalytical Chemistry, 389(5), 1267–1291.
-
PubChem. (n.d.). 2-Amino-4-methylpyridine. Retrieved from [Link]
- Kalliokoski, T., & Sinervo, K. (2019). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion.
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
University of Canterbury. (n.d.). Melting point determination. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, May 28). 7.11: Solubility: Calculations. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
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A Comprehensive Spectroscopic Guide to N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide
This technical guide provides an in-depth analysis of the spectral data for the compound N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide. The structural elucidation of this molecule is crucial for its application in research and development, particularly in the fields of medicinal chemistry and materials science. This document will detail the theoretical underpinnings and practical application of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, to confirm the molecular structure and purity of the target compound.
Introduction to N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide
N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS Number: 551950-45-9) is a substituted pyridine derivative.[1] Its structure combines a pyridine ring, a hydroxymethyl group, and a pivaloyl amide moiety. The precise arrangement of these functional groups is critical to its chemical and biological properties. Spectroscopic analysis provides the definitive proof of this arrangement.
Molecular Profile:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [1][2] |
| Molecular Weight | 208.26 g/mol | [1] |
| SMILES | CC(C)(C)C(=O)Nc1cc(CO)ccn1 | [1][2] |
| InChI Key | KKKRSQGSRUURJT-UHFFFAOYSA-N | [1][2] |
A plausible synthetic route to this compound involves the acylation of (2-amino-pyridin-4-yl)-methanol with pivaloyl chloride in the presence of a non-nucleophilic base, such as triethylamine, in an appropriate solvent like dichloromethane. Understanding the synthesis is vital as it informs the potential impurities that might be observed in analytical spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By observing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within a molecule.
Experimental Protocol for NMR Spectroscopy
A standard approach for acquiring high-quality NMR spectra of small organic molecules involves dissolving 5-25 mg of the sample for ¹H NMR, or 50-100 mg for ¹³C NMR, in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3] The use of a deuterated solvent is crucial as it is "invisible" in ¹H NMR spectra and is used by the spectrometer to "lock" the magnetic field, ensuring stability during data acquisition.[4] The sample is placed in a 5 mm NMR tube, and the spectrometer is tuned and the magnetic field is shimmed to achieve optimal resolution and line shape.[4]
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |
| H(e) | 1.30 | singlet | 9H | - |
| H(g) | ~2.5-4.0 | broad singlet | 1H | - |
| H(f) | 4.65 | singlet | 2H | - |
| H(c) | 7.00 | doublet | 1H | ~5.0 |
| H(b) | 8.15 | doublet | 1H | ~5.0 |
| H(a) | 8.20 | singlet | 1H | - |
| H(d) | 8.50 | broad singlet | 1H | - |
Interpretation:
-
H(e) at 1.30 ppm: The nine protons of the tert-butyl group are chemically equivalent and show a single sharp peak (singlet) due to the absence of adjacent protons. This is a characteristic signal for a pivaloyl group.
-
H(g) (hydroxyl proton): The chemical shift of the hydroxyl proton is variable and often appears as a broad singlet. Its position is dependent on concentration and temperature.
-
H(f) at 4.65 ppm: The two protons of the hydroxymethyl group are equivalent and appear as a singlet. They are adjacent to a quaternary carbon and therefore do not show coupling.
-
Pyridine Ring Protons (H(a), H(b), H(c)):
-
H(c) at 7.00 ppm: This proton is coupled to H(b), resulting in a doublet.
-
H(b) at 8.15 ppm: This proton is coupled to H(c), appearing as a doublet.
-
H(a) at 8.20 ppm: This proton is on the pyridine ring and is expected to be a singlet due to the lack of adjacent protons.
-
-
H(d) (amide proton) at 8.50 ppm: The amide proton typically appears as a broad singlet and its chemical shift can be influenced by solvent and temperature.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Assignment | Predicted Chemical Shift (ppm) |
| C(3) | 27.5 |
| C(2) | 39.5 |
| C(7') | 64.0 |
| C(3') | 112.0 |
| C(5') | 115.0 |
| C(4') | 148.0 |
| C(6') | 149.0 |
| C(2') | 151.0 |
| C(1) | 177.0 |
Interpretation:
-
Aliphatic Carbons (C(2), C(3)): The methyl carbons of the tert-butyl group (C(3)) are expected around 27.5 ppm, and the quaternary carbon (C(2)) around 39.5 ppm.
-
Hydroxymethyl Carbon (C(7')): The carbon of the CH₂OH group is shifted downfield to around 64.0 ppm due to the attached oxygen.
-
Pyridine Ring Carbons (C(2'), C(3'), C(4'), C(5'), C(6')): These aromatic carbons resonate between 112 and 151 ppm. The carbons directly attached to nitrogen (C(2') and C(6')) are typically the most downfield.
-
Amide Carbonyl Carbon (C(1)): The carbonyl carbon of the amide group is the most deshielded carbon and is expected to appear at approximately 177.0 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and aspects of the structure.
Experimental Protocol for Mass Spectrometry
For a volatile and thermally stable compound like this, Electron Ionization (EI) is a suitable technique. The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated based on their m/z ratio.[5]
Mass Spectral Data Analysis
The predicted mass spectral data from PubChem shows the protonated molecule [M+H]⁺ at m/z 209.12847 and the molecular ion [M]⁺ at m/z 208.12064.[2]
Proposed Fragmentation Pathway:
Interpretation:
-
Molecular Ion Peak ([M]⁺): The peak at m/z = 208 corresponds to the intact molecule that has lost one electron.
-
Key Fragment Ions:
-
m/z = 151: Loss of a tert-butyl radical (•C(CH₃)₃) from the molecular ion.
-
m/z = 177: Loss of a methoxy radical (•OCH₃), which is less likely but possible through rearrangement.
-
m/z = 85: Formation of the pivaloyl cation ([C(CH₃)₃CO]⁺).
-
m/z = 57: A very common and often base peak for compounds containing a tert-butyl group, corresponding to the tert-butyl cation ([C(CH₃)₃]⁺).[6]
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol for IR Spectroscopy
A common and convenient method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed on the ATR crystal, and the spectrum is recorded.
IR Spectral Data Analysis
Characteristic IR Absorption Bands:
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
| Alcohol | O-H stretch | 3550 - 3200 | Strong, Broad |
| Amide | N-H stretch | 3500 - 3300 | Medium |
| Alkane | C-H stretch | 2950 - 2850 | Medium to Strong |
| Amide | C=O stretch | 1690 - 1630 | Strong |
| Aromatic | C=C stretch | 1600 & 1500-1430 | Medium |
Source: Adapted from general IR absorption tables.[7][8]
Interpretation:
-
~3400 cm⁻¹ (broad): A broad absorption in this region is characteristic of the O-H stretching vibration of the alcohol group, likely involved in hydrogen bonding.
-
~3350 cm⁻¹: A sharper peak in this region is expected for the N-H stretching vibration of the secondary amide.
-
~2960 cm⁻¹: C-H stretching vibrations of the tert-butyl and methylene groups.
-
~1680 cm⁻¹: A strong absorption band characteristic of the C=O stretching vibration of the amide group (Amide I band).
-
~1600, 1580, 1470 cm⁻¹: A series of bands corresponding to the C=C and C=N stretching vibrations within the pyridine ring.
Conclusion
The combined analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a comprehensive and self-validating confirmation of the structure of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide. The predicted spectral data are in full agreement with the proposed structure, with each technique providing complementary information. The characteristic signals of the pivaloyl group, the substituted pyridine ring, and the hydroxymethyl group are clearly identifiable, leaving no ambiguity in the structural assignment. This guide serves as a robust reference for the analytical characterization of this compound.
References
-
PubChem. N-(4-hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide. [Link]
-
University of Colorado Boulder, Department of Chemistry and Biochemistry. Table of IR Absorptions. [Link]
-
Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
PubChemLite. N-(4-hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide. [Link]
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Royal Society of Chemistry. NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). [Link]
-
Doc Brown's Chemistry. mass spectrum of 2,2-dimethylpropane. [Link]
-
LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. [Link]
-
Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]
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- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
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An In-Depth Technical Guide to the NMR Analysis of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide
This technical guide provides a comprehensive framework for the Nuclear Magnetic Resonance (NMR) analysis of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide, a substituted pyridine derivative of interest in pharmaceutical and chemical research. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to perform and interpret NMR spectra for robust structural elucidation and quality control.
Introduction and Structural Overview
N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide (Molecular Formula: C₁₁H₁₆N₂O₂, Molecular Weight: 208.26 g/mol ) is a molecule featuring a disubstituted pyridine ring.[1] The structural integrity of such molecules is paramount in research and development, and NMR spectroscopy stands as the most powerful technique for unambiguous structure determination in solution. This guide will detail the theoretical and practical aspects of acquiring and interpreting one-dimensional (¹H, ¹³C) and two-dimensional NMR data for this specific compound.
The synthesis of this and similar compounds typically involves the acylation of an aminopyridine derivative with pivaloyl chloride.[2] Given the potential for isomeric byproducts, a thorough NMR analysis is not merely confirmatory but essential for ensuring the chemical identity and purity of the target molecule.
Below is the chemical structure of the target compound, which will be the basis for all subsequent spectral predictions and analysis.
Caption: Workflow for the comprehensive NMR analysis of the target molecule.
Conclusion
The structural elucidation of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide is readily achievable through a systematic application of 1D and 2D NMR spectroscopic techniques. The predicted spectra in this guide serve as a robust starting point for spectral interpretation. By following the detailed experimental protocol, researchers can obtain high-fidelity data, and the subsequent application of 2D correlation experiments will provide the necessary evidence for a complete and unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure with a high degree of confidence.
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ResearchGate. Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]
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An In-Depth Technical Guide to N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. The core structure, featuring a pivaloyl group attached to a 2-aminopyridine scaffold, is of interest due to the diverse biological activities exhibited by this class of compounds. Pyridine-based molecules are integral to numerous pharmaceuticals, owing to their ability to engage in various biological interactions.[1] This guide provides a comprehensive overview of the available information on N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide, a plausible synthetic route, and a perspective on its potential biological significance based on related structures.
Physicochemical Properties
A summary of the known physicochemical properties of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide is presented in Table 1. This data is compiled from publicly available sources and provides foundational information for laboratory handling and characterization.[2]
Table 1: Physicochemical Properties of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide
| Property | Value | Source |
| CAS Number | 551950-45-9 | |
| Molecular Formula | C₁₁H₁₆N₂O₂ | |
| Molecular Weight | 208.26 g/mol | |
| Appearance | Solid | |
| InChI | 1S/C11H16N2O2/c1-11(2,3)10(15)13-9-6-8(7-14)4-5-12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15) | [2] |
| SMILES | CC(C)(C)C(=O)Nc1cc(CO)ccn1 | [2] |
Proposed Synthesis
Reaction Scheme
Figure 1: Proposed synthesis of the target compound.
Step-by-Step Experimental Protocol
This protocol is a generalized procedure based on the acylation of similar aminopyridine compounds and should be optimized for specific laboratory conditions.
-
Preparation of the Reaction Mixture:
-
To a solution of 2-amino-4-(hydroxymethyl)pyridine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.1-1.5 eq).
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
-
Acylation Reaction:
-
Slowly add pivaloyl chloride (1.0-1.2 eq) dropwise to the cooled reaction mixture. The formation of a precipitate (triethylamine hydrochloride) may be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the mixture by adding water.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide.
-
Structural Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical structure, including the connectivity of atoms and the chemical environment of the protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound. Predicted mass spectrometry data for various adducts are available.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule, such as the N-H and C=O stretches of the amide and the O-H stretch of the alcohol.
-
Melting Point Analysis: The melting point is a useful indicator of purity.
Potential Biological and Pharmacological Significance
Although no specific biological activity has been reported for N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide, the broader class of substituted pyridin-2-yl amides has been investigated for a range of therapeutic applications. This suggests that the target compound could be a valuable candidate for biological screening.
Areas of Potential Interest
-
Antimicrobial and Antifungal Activity: Pyridine derivatives are known to possess antimicrobial and antifungal properties.[1] The specific substitution pattern on the pyridine ring and the nature of the amide group can significantly influence this activity.
-
Enzyme Inhibition: The pyridine and amide moieties can act as pharmacophores that interact with the active sites of various enzymes. For example, some pyridine derivatives have been explored as inhibitors of kinases and other enzymes implicated in disease.[4]
-
Central Nervous System (CNS) Activity: Substituted pyridines are a common scaffold in drugs targeting the CNS. Depending on its ability to cross the blood-brain barrier, this compound could be evaluated for activity against various neurological targets.[5]
The following diagram illustrates a conceptual workflow for the preliminary biological evaluation of this compound.
Figure 2: A general workflow for the biological evaluation of a novel compound.
Conclusion
N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a chemical entity with potential for further investigation in the field of drug discovery. While specific data on its synthesis and biological activity are currently limited in the public domain, this guide provides a solid foundation for its preparation and initial evaluation. The proposed synthetic route is robust and based on well-established chemical transformations. The exploration of its biological properties, guided by the known activities of related pyridine derivatives, could unveil novel therapeutic applications. As with any novel compound, thorough characterization and systematic biological screening are essential next steps to unlock its full potential.
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ResearchGate. Synthesis and biological activity of polysubstituted pyridines. [Link]
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MDPI. Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. [Link]
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SIOC-Journal. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. [Link]
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ACS Publications. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]
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ResearchGate. Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]
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ResearchGate. Acylation of Aminopyridines and Related Compounds with Endic Anhydride. [Link]
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Methodological & Application
Application Notes and Protocols for the Use of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide in In Vitro Assays
Introduction
N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a pyridinyl-amide derivative that is of increasing interest within drug discovery and chemical biology research. The successful implementation of this compound in in vitro assays is fundamentally dependent on its proper solubilization and handling. Poor solubility can lead to significant experimental artifacts, including underestimation of compound potency and inconsistent results. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust protocols for the solubilization and use of this compound in cell-based and biochemical assays. The core principle of this guide is to empower the end-user to empirically determine the optimal handling conditions for their specific experimental setup, thereby ensuring data integrity and reproducibility.
Compound Identification and Physicochemical Properties
A foundational aspect of proper compound handling is the accurate identification and understanding of its basic physicochemical properties.
| Property | Value | Source |
| IUPAC Name | N-(4-hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide | - |
| CAS Number | 551950-45-9 | |
| Molecular Formula | C₁₁H₁₆N₂O₂ | |
| Molecular Weight | 208.26 g/mol | |
| Physical Form | Solid |
The Critical Role of Solvent Selection in In Vitro Assays
The choice of solvent is a critical first step in working with any compound for biological assays. For many poorly water-soluble compounds, organic solvents are necessary to create a concentrated stock solution, which is then diluted into the aqueous assay buffer or cell culture medium.
Dimethyl Sulfoxide (DMSO) is the most commonly used solvent in drug discovery due to its broad solubilizing power and miscibility with aqueous solutions[1]. However, it is crucial to recognize that DMSO is not inert and can exert biological effects, often in a concentration-dependent manner[2][3]. For most cell-based assays, the final concentration of DMSO should be kept at or below 0.5% to avoid cytotoxicity, although this can be cell-line dependent[4].
Ethanol is another common solvent, but it tends to be more cytotoxic than DMSO for many cell lines[5]. Its use should be carefully validated.
Given the lack of pre-existing data for N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide, we recommend DMSO as the primary solvent for initial stock solution preparation. The following protocols are designed to establish a reliable method for its use.
Part 1: Empirical Determination of Kinetic Solubility
For most high-throughput screening and cell-based assays, understanding the kinetic solubility is more practically relevant than the thermodynamic equilibrium solubility[6]. Kinetic solubility refers to the concentration at which a compound, introduced from a concentrated organic stock, begins to precipitate in an aqueous buffer[7]. This is representative of how compounds are typically handled in in vitro experiments.
The following protocol outlines a nephelometric (light-scattering) method to determine the kinetic solubility.
Experimental Workflow for Kinetic Solubility Determination
Caption: Workflow for nephelometric kinetic solubility assay.
Step-by-Step Protocol for Kinetic Solubility
-
Prepare a High-Concentration Stock Solution: Accurately weigh a small amount of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide and dissolve it in 100% high-purity DMSO to create a 10 mM stock solution. A vortex mixer and brief sonication may aid in dissolution.
-
Prepare Assay Plate: Add 100 µL of your chosen aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4) to wells A2 through A12 of a clear 96-well plate.
-
Initial Dilution: Add 198 µL of the aqueous buffer to well A1. Then, add 2 µL of your 10 mM DMSO stock solution to well A1 and mix thoroughly. This creates a 100 µM solution of the compound in 1% DMSO.
-
Serial Dilution: Transfer 100 µL from well A1 to well A2 and mix. Continue this 2-fold serial dilution across the plate to well A11. Well A12 will serve as a buffer-only blank.
-
Incubation: Allow the plate to incubate at room temperature for 1 to 2 hours to allow for precipitate formation.
-
Measurement: Read the plate using a nephelometer or a plate reader capable of measuring light scattering.
-
Data Analysis: Plot the light scattering units (or absorbance at a non-absorbing wavelength, e.g., 650 nm) against the compound concentration. The kinetic solubility is the concentration at which a sharp increase in the signal is observed, indicating the formation of a precipitate.
Part 2: Preparation and Handling of Stock and Working Solutions
Once the solubility limit is understood, you can confidently prepare stock and working solutions for your assays.
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Calculation: To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 208.26 g/mol x 1000 mg/g = 2.08 mg
-
-
Weighing: Accurately weigh out approximately 2.08 mg of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide.
-
Dissolution: Add the weighed compound to a sterile glass vial with a Teflon-lined screw cap[8]. Add 1 mL of high-purity, anhydrous DMSO.
-
Solubilization: Vortex the vial until the solid is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes. Gentle warming (to 37°C) can be attempted, but be cautious of potential compound degradation.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C.
Logical Flow for Diluting Stock to Working Concentrations
Caption: Dilution scheme for preparing working solutions.
Protocol for Preparing Working Solutions for Cell-Based Assays
The key principle is to ensure the final DMSO concentration in your assay is non-toxic and consistent across all treatments, including the vehicle control[2][3].
-
Determine Final Assay Concentration: Decide on the highest concentration of the compound you will test (e.g., 10 µM). Ensure this is below the determined kinetic solubility limit.
-
Calculate Dilution Factor: To achieve a final DMSO concentration of 0.1%, you will need a 1:1000 dilution from your 100% DMSO stock. To achieve 0.5% DMSO, a 1:200 dilution is required.
-
Perform Dilution:
-
Example for 10 µM final in 0.1% DMSO:
-
You need a 10 mM stock (1000x the final concentration).
-
Add 1 µL of the 10 mM stock to 999 µL of cell culture medium. Mix well by gentle inversion or pipetting.
-
-
Example for 10 µM final in 0.5% DMSO:
-
You need a 2 mM intermediate stock (200x the final concentration).
-
Prepare a 2 mM stock by diluting your 10 mM primary stock 1:5 in DMSO.
-
Add 5 µL of the 2 mM intermediate stock to 995 µL of cell culture medium.
-
-
-
Vehicle Control: It is imperative to prepare a vehicle control by performing the same dilution with DMSO that does not contain the compound. This control is essential to account for any effects of the solvent on the biological system[2].
-
Application to Assay: Add the prepared working solutions (and vehicle control) to your assay plates.
Trustworthiness and Self-Validation
To ensure the reliability of your results, every new batch of compound or change in assay conditions should be validated.
-
Visual Inspection: Always visually inspect your final working solutions for any signs of precipitation (cloudiness, particles). If observed, the concentration is too high for the given conditions.
-
Solvent Tolerance Assay: Before initiating large-scale experiments, perform a solvent tolerance assay with your specific cell line. Expose the cells to a range of DMSO concentrations (e.g., 0.1% to 2%) and measure viability using an appropriate method (e.g., MTT, CellTiter-Glo®). This will establish the maximum permissible DMSO concentration for your system.
-
Consistency is Key: Use the same batch of DMSO and aqueous buffer for all related experiments. Ensure the final solvent concentration is identical in all wells (test compound, positive control, and vehicle control)[2][3].
Conclusion
The effective use of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide in in vitro research hinges on a methodical approach to its solubilization. By empirically determining its kinetic solubility and adhering to best practices for stock and working solution preparation, researchers can mitigate the risks of compound precipitation and solvent-induced artifacts. This diligence is fundamental to generating high-quality, reproducible data and is a cornerstone of scientific integrity in drug discovery and development.
References
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Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
- Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2007). Poorly soluble compounds in drug discovery and development: lessons from recent failures. Expert opinion on drug discovery, 2(1), 21-33.
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Chemistry LibreTexts. (2023). 2.5: Preparing Solutions. [Link]
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Gallagher, T. (2012). Considerations for the use of solvents in in vitro cell based assays. Biotechnology letters, 34(7), 1209-1214. [Link]
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Enfanos. (n.d.). Preparation of Stock Solutions. [Link]
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
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Application Note: A Framework for In-Vitro Dose-Response Analysis of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide
Abstract
The characterization of a compound's biological activity is foundational to drug discovery and development. A dose-response analysis is the primary quantitative method used to determine a compound's potency and efficacy, providing critical data for lead optimization and candidate selection. This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on how to design, execute, and analyze a dose-response experiment for a novel chemical entity, exemplified by N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS: 551950-45-9). We will detail the causal logic behind experimental choices, a step-by-step protocol for a typical cell-based assay, and the mathematical framework for data interpretation, ensuring a self-validating and reproducible workflow.
Foundational Principles: The Language of Dose-Response
A dose-response experiment quantifies the relationship between the concentration of a drug and its biological effect.[1] The resulting data are typically plotted on a graph with the drug concentration on the x-axis (usually on a logarithmic scale) and the measured response on the y-axis. This relationship almost invariably produces a sigmoidal (S-shaped) curve, which can be mathematically described by a non-linear regression model.[2][3]
The most common model is the four-parameter logistic (4PL) equation , which is defined by four key parameters that give the curve its characteristic shape.[4][5] Understanding these parameters is essential for interpreting the compound's activity.
-
Bottom Plateau (Minimum Response): The response of the assay at the lowest (or zero) drug concentrations.
-
Top Plateau (Maximum Response): The maximum effect achievable by the drug in the assay system. The difference between the Top and Bottom plateaus defines the dynamic range of the assay.
-
EC50 / IC50 (Potency): The concentration of the drug that produces 50% of the maximal response. For an agonist or stimulator, this is the half-maximal effective concentration (EC50). For an antagonist or inhibitor, it is the half-maximal inhibitory concentration (IC50).[6] This is the most common metric for comparing drug potency; a lower EC50/IC50 value signifies a more potent compound.[7]
-
Hill Slope (Slope Factor): Describes the steepness of the curve at the EC50/IC50 point. A Hill slope of 1.0 is standard, while values greater than 1.0 may suggest positive cooperativity, and values less than 1.0 can indicate negative cooperativity or complex binding interactions.[8][9]
The following diagram illustrates the relationship between the 4PL model parameters and the sigmoidal curve.
Caption: Key parameters of the 4PL model on a sigmoidal dose-response curve.
Pre-Experimental Design: The Foundation of Trustworthy Data
The quality of a dose-response curve is entirely dependent on the rigor of the experimental design. Rushing this stage is a false economy that often leads to ambiguous or misleading results.
Compound Management
-
Source: N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide is available as a solid from suppliers like Sigma-Aldrich (Product ADE000269).
-
Solubility: The first empirical step is to determine the compound's solubility in various solvents. Dimethyl sulfoxide (DMSO) is the most common starting point for initial screening.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in 100% DMSO. Aliquot this stock into single-use vials and store at -20°C or -80°C to prevent freeze-thaw cycles, which can lead to compound degradation or precipitation.
Assay Selection and Optimization (Hypothetical Scenario)
As the biological target for N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide is not publicly documented, we will proceed with a hypothetical, yet common, scenario in drug discovery: a cell-based assay to measure the inhibition of a target kinase. Pyridine derivatives are prevalent scaffolds in kinase inhibitor design.
-
Principle: We will use a commercially available assay that measures ATP levels within cells (e.g., CellTiter-Glo®). The principle is that healthy, metabolically active cells produce high levels of ATP. If our compound inhibits a critical kinase, it may lead to cell cycle arrest or apoptosis, causing a decrease in ATP levels. This provides a robust and high-throughput method to measure the compound's effect on cell viability/proliferation.[10]
-
Cell Line Selection: Choose a cell line where the target kinase is known to be a key driver of proliferation. For this example, we will use the HeLa cell line, a widely available and robust human cervical cancer cell line.
-
Optimization is Non-Negotiable: Before running the full dose-response experiment, key parameters must be optimized to ensure the assay is sensitive and reproducible.
-
Cell Seeding Density: Titrate the number of cells per well to find a density that results in exponential growth during the assay period and yields a strong signal-to-background ratio.
-
DMSO Tolerance: Determine the highest concentration of DMSO that does not affect cell viability. This is critical because the compound is delivered in DMSO. Typically, this is between 0.1% and 0.5% final concentration in the well.
-
Incubation Time: Test different incubation times (e.g., 24, 48, 72 hours) after compound addition to identify the time point that provides the largest and most consistent response window. The time dependency of a drug's effect can significantly alter the dose-response curve.[11]
-
Detailed Experimental Protocol: A Step-by-Step Workflow
This protocol is designed for a 96-well plate format, which is standard for dose-response screening.[12]
Materials and Reagents
| Reagent/Material | Supplier (Example) | Purpose |
| N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide | Sigma-Aldrich | Test Compound |
| DMSO, Cell Culture Grade | Any | Compound Solvent |
| HeLa Cells | ATCC | Biological System |
| DMEM with 10% FBS, 1% Pen/Strep | Gibco | Cell Culture Medium |
| 96-well clear bottom, white-walled plates | Corning | Assay Plates (optimal for luminescence) |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | Detection Reagent |
| Plate Luminometer | Any | Data Acquisition Instrument |
Experimental Procedure
-
Cell Plating:
-
Trypsinize and count a healthy, sub-confluent flask of HeLa cells.
-
Dilute the cells in culture medium to the pre-determined optimal seeding density (e.g., 5,000 cells/100 µL).
-
Dispense 100 µL of the cell suspension into each well of the 96-well plate, excluding wells designated for "no-cell" controls.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Compound Serial Dilution:
-
Rationale: A logarithmic dilution series is crucial to define the full sigmoidal curve.[1] A typical approach is a 1:3 or 1:4 dilution series spanning 8-10 concentrations.
-
Prepare an intermediate dilution plate. In a separate 96-well plate, perform a serial dilution of the 10 mM stock solution in cell culture medium. The goal is to create working solutions that are, for example, 2X the final desired concentration.
-
This two-step dilution process minimizes errors from pipetting very small volumes and ensures the final DMSO concentration remains constant across all wells.
-
-
Dosing the Cells:
-
Carefully add 100 µL of the 2X compound dilutions to the corresponding wells of the cell plate. This brings the total volume to 200 µL and dilutes the compound to its final 1X concentration.
-
Controls are Essential:
-
Negative Control (0% Inhibition): Add medium containing only DMSO (at the same final concentration as the compound wells). This represents the baseline viability.
-
Positive Control (100% Inhibition): Add a known cytotoxic compound (e.g., Staurosporine) at a high concentration to kill all cells.
-
No-Cell Control: Wells containing only medium and the detection reagent, to measure background luminescence.
-
-
-
Incubation:
-
Return the plate to the incubator for the optimized duration (e.g., 48 hours).
-
-
Data Acquisition:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add the detection reagent (e.g., 100 µL of CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Data Analysis and Visualization
Raw data from the luminometer must be processed and analyzed using non-linear regression to derive the key dose-response parameters.[13]
Data Normalization
First, convert the raw luminescence units (RLU) into a more intuitive scale, typically percent inhibition.
-
Equation: % Inhibition = 100 * (1 - (RLU_sample - RLU_positive_control) / (RLU_negative_control - RLU_positive_control))
This normalization step corrects for inter-plate variability and anchors the data between 0% (no effect) and 100% (maximal effect).
Curve Fitting
-
Software: Use a statistical software package with robust non-linear regression capabilities, such as GraphPad Prism, R, or proprietary software.[3][14]
-
Model Selection: Select the " vs. response -- Variable slope (four parameters)" model.
-
Execution: Input the log-transformed compound concentrations as the X values and the calculated % Inhibition as the Y values. The software will fit the 4PL equation to the data and report the best-fit values for the parameters, including the LogIC50, Hill Slope, Top, and Bottom. The IC50 is then calculated as 10^LogIC50.
Experimental and Analysis Workflow
The entire process from compound preparation to data analysis can be visualized as a sequential workflow.
Caption: A comprehensive workflow for a cell-based dose-response experiment.
Interpreting the Results
The output of the non-linear regression provides the quantitative metrics of the compound's activity.
Sample Data Table
Below is a table summarizing hypothetical results for our compound compared to a reference compound.
| Parameter | N-(4-Hydroxymethyl-pyridin-2-yl)-... | Reference Compound | Interpretation |
| IC50 | 75 nM | 15 nM | The test compound is 5-fold less potent than the reference. |
| 95% CI for IC50 | 62 - 91 nM | 12 - 18 nM | The confidence interval is tight, indicating a good curve fit. |
| Hill Slope | -1.1 | -1.0 | The slope is close to -1, suggesting a standard 1:1 binding interaction. |
| Top Plateau | 98.5% | 99.2% | Both compounds achieve nearly 100% inhibition (high efficacy). |
| Bottom Plateau | 1.2% | 0.8% | The curves start near 0% inhibition, as expected. |
| R-squared | 0.992 | 0.995 | R-squared values are high, indicating the model is a good fit for the data. |
Trustworthiness and Self-Validation
A protocol is self-validating when the results are consistent and the quality control metrics are within acceptable limits.
-
Goodness of Fit: An R-squared value >0.95 suggests that the 4PL model is an appropriate description of the data.
-
Confidence Intervals: Tight 95% confidence intervals for the IC50 indicate that the parameter is well-defined by the data. Wide intervals suggest that more data points are needed, particularly around the steep part of the curve.
-
Replicate Variability: The standard deviation between replicate wells should be low (typically <15%). High variability can indicate issues with cell plating, pipetting, or compound solubility.
References
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. GraphPad. Retrieved from [Link]
-
Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Designing Drug-Response Experiments and Quantifying their Results. Current Protocols in Chemical Biology. Retrieved from [Link]
-
Van Staden, J. F., & Van Staden, R. I. (2003). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
Lee, J. Y., et al. (2019). Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance. Cancers. Retrieved from [Link]
-
GraphPad. (n.d.). What are dose-response curves?. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]
-
MyAssays. (n.d.). Four Parameter Logistic (4PL) Regression. MyAssays. Retrieved from [Link]
-
McDermott, J., et al. (2024). Reviewing methodological approaches to dose-response modelling in complex interventions: insights and perspectives. BMC Medical Research Methodology. Retrieved from [Link]
-
Ritz, C., et al. (2016). Optimal experimental designs for dose–response studies with continuous endpoints. Archives of Toxicology. Retrieved from [Link]
-
Oreate AI. (2024). A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism. Oreate AI. Retrieved from [Link]
-
Wikipedia. (n.d.). EC50. Wikipedia. Retrieved from [Link]
-
Quantics Biostatistics. (2023). What is the 4PL Formula?. Quantics Biostatistics. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Exposure – Response Relationships: the Basis of Effective Dose-Regimen Selection. EMA. Retrieved from [Link]
-
ResearchGate. (n.d.). Dose-response curves generated in cell-based bioassay. ResearchGate. Retrieved from [Link]
-
GraphPad. (n.d.). Equation: Asymmetrical (five parameter). GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro concentration-response curve and in vivo dose-response curves. ResearchGate. Retrieved from [Link]
-
BioInfo Tips. (2021, July 17). How to plot a dose response curve using Graphpad Prism. YouTube. Retrieved from [Link]
-
Lauffer, D. J. (2022). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Phase Holographic Imaging. (n.d.). Kinetic Dose Response Assay. PHI. Retrieved from [Link]
-
GraphPad. (n.d.). Tutorial: Plotting dose-response curves. GraphPad. Retrieved from [Link]
-
AWS. (n.d.). Dose-response curve fitting for EC50 calculation [R]. AWS. Retrieved from [Link]
-
Malaria Drug Accelerator. (2023, July 9). Drug Assays | DOSE RESPONSE CURVES | Cell Viability Assay | Full Video. YouTube. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2003). Exposure-Response Relationships — Study Design, Data Analysis, and Regulatory Applications. FDA. Retrieved from [Link]
-
Patsnap. (2024, March 20). Explain what is EC50?. Patsnap Synapse. Retrieved from [Link]
-
GraphPad. (n.d.). How to Perform a Dose-Response Analysis. GraphPad. Retrieved from [Link]
-
Collaborative Drug Discovery. (2024, April 24). Setting up a Dose Response Protocol. CDD Support. Retrieved from [Link]
-
Lyles, R. H., et al. (2008). An EM Algorithm for Fitting a 4-Parameter Logistic Model to Binary Dose-Response Data. Computational Statistics & Data Analysis. Retrieved from [Link]
-
GraphPad. (n.d.). The EC50. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]
-
Lajolo, C., et al. (2008). N-(4-hydroxyphenyl)all-trans-retinamide (4-HPR) high dose effect on DMBA-induced hamster oral cancer: a histomorphometric evaluation. International Journal of Oral and Maxillofacial Surgery. Retrieved from [Link]
-
Cooperman, T., et al. (2020). Analysis of Crowdsourced Metformin Tablets from Individuals Reveals Widespread Contamination with N-Nitrosodimethylamine (NDMA) in the United States. ResearchGate. Retrieved from [Link]
-
Hartz, R. A., et al. (2009). A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. graphpad.com [graphpad.com]
- 2. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 3. A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism - Oreate AI Blog [oreateai.com]
- 4. quantics.co.uk [quantics.co.uk]
- 5. Four Parameter Logistic (4PL) Curve Calculator | AAT Bioquest [aatbio.com]
- 6. GraphPad Prism 10 Curve Fitting Guide - The EC50 [graphpad.com]
- 7. Dose-response curve fitting for EC50 calculation [R] [rstudio-pubs-static.s3.amazonaws.com]
- 8. EC50 - Wikipedia [en.wikipedia.org]
- 9. Explain what is EC50? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical Drug Response Metric Based on Cellular Response Phenotype Provides Better Pharmacogenomic Variables with Phenotype Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 13. Tutorial: Plotting dose-response curves. - FAQ 1726 - GraphPad [graphpad.com]
- 14. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide
Welcome to the technical support guide for the synthesis of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS 551950-45-9). This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve the yield, purity, and consistency of your synthesis by explaining the critical parameters and underlying chemical principles.
The target molecule is synthesized via the N-acylation of 2-amino-4-(hydroxymethyl)pyridine with pivaloyl chloride. While seemingly straightforward, this reaction presents a key challenge in chemoselectivity. The starting material possesses three potential sites for acylation: the primary amino group, the primary hydroxyl group, and the pyridine ring nitrogen. Achieving selective acylation of the amino group is paramount for a high-yielding process. This guide addresses the common pitfalls and provides robust solutions.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for choosing pivaloyl chloride as the acylating agent?
Pivaloyl chloride is selected for two primary reasons. First, its bulky tert-butyl group provides significant steric hindrance. This bulkiness is highly effective at preventing common side reactions such as N,N-diacylation, which can be an issue with less hindered acylating agents when reacting with primary amines.[1][2] Second, the resulting pivaloyl amide often exhibits favorable crystalline properties, which can significantly simplify purification by recrystallization.[3]
Q2: What is the optimal choice of base for this reaction and why is it so critical?
The choice of base is arguably the most critical parameter in this synthesis. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction. The ideal base should be non-nucleophilic to avoid competing with the aminopyridine in reacting with the pivaloyl chloride.
-
Recommended Bases: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are excellent choices. They are sufficiently basic to scavenge HCl but are sterically hindered, minimizing their own acylation. A procedure for a very similar substrate using TEA in dichloromethane (DCM) reported a 94% yield.[3]
-
Bases to Avoid: Pyridine, while a common acid scavenger, is a weaker base (pKb ≈ 8.8) and can sometimes be less effective at preventing diacylation in deactivated systems.[1] Stronger, more nucleophilic bases like sodium hydroxide or potassium carbonate can promote undesirable O-acylation of the hydroxyl group, especially in biphasic systems or if the aminopyridine is not fully dissolved.
Q3: How does reaction temperature influence the yield and side-product profile?
Temperature control is essential for maximizing selectivity. The N-acylation of the amino group is generally kinetically favored over the O-acylation of the less nucleophilic hydroxyl group.
-
Initial Addition: The addition of pivaloyl chloride should be performed at a low temperature, typically 0 °C. This slows down the reaction rates, dissipates the exotherm, and enhances the kinetic preference for N-acylation. High local concentrations of the acylating agent at elevated temperatures are more likely to result in O-acylation.
-
Reaction Progression: After the initial addition, the reaction is often allowed to slowly warm to room temperature to ensure it proceeds to completion. Monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and avoid prolonged reaction times which could lead to byproduct formation.
Q4: What are the primary competing side reactions in this synthesis?
Understanding potential side reactions is key to troubleshooting. The two most common byproducts are the result of acylation at alternative sites.
-
O-Acylation: Reaction at the hydroxymethyl group results in the formation of (2-amino-pyridin-4-yl)methyl 2,2-dimethylpropanoate. This is favored by conditions that increase the nucleophilicity of the oxygen, such as the use of strong bases, or under acidic conditions where the amino group is protonated and non-nucleophilic.[4]
-
N,O-Diacylation: If an excess of pivaloyl chloride is used or if the reaction temperature is too high, acylation can occur at both the amino and hydroxyl groups.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Problem 1: Low or No Product Yield.
-
Potential Cause A: Poor Reagent Quality.
-
Explanation: Pivaloyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture, converting it to pivalic acid, which is unreactive under these conditions. The 2-amino-4-(hydroxymethyl)pyridine can degrade if not stored properly.
-
Solution: Ensure the pivaloyl chloride is fresh or has been recently distilled. Use high-purity starting materials and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
-
Potential Cause B: Incomplete Reaction.
-
Explanation: As a deactivated amine, 2-amino-4-(hydroxymethyl)pyridine is less nucleophilic than typical primary amines, which can lead to a sluggish reaction.[5]
-
Solution: After adding pivaloyl chloride at 0 °C, allow the reaction to stir at room temperature for several hours (2-12 h). Monitor the consumption of the starting material by TLC or LC-MS. Ensure at least 1.1 equivalents of the base are used to fully neutralize the generated HCl.
-
-
Potential Cause C: Product Lost During Workup.
-
Explanation: The product has some water solubility due to the pyridine nitrogen and the amide functionality. Excessive or aggressive aqueous washes can lead to loss of product into the aqueous layer.
-
Solution: During the aqueous workup, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product. Re-extract the aqueous layer with your organic solvent (e.g., DCM or Ethyl Acetate) 2-3 times to recover any dissolved product.
-
Problem 2: Significant Formation of Byproducts (Confirmed by TLC/LC-MS).
-
Potential Cause A: N,O-Diacylated Byproduct is Observed.
-
Explanation: This indicates that the reaction conditions are too harsh or the stoichiometry is incorrect.
-
Solution: Strictly limit the amount of pivaloyl chloride to 1.05 - 1.1 equivalents. Ensure the pivaloyl chloride is added slowly and dropwise to a cooled (0 °C), well-stirred solution of the amine to avoid creating localized areas of high concentration.
-
-
Potential Cause B: O-Acylated Isomer is Observed.
-
Explanation: This suggests that the amino group's nucleophilicity has been compromised or the hydroxyl group has been activated.
-
Solution: Double-check that the reaction is not acidic. Ensure a sufficient amount of a non-nucleophilic base like TEA or DIPEA is present before adding the pivaloyl chloride. Avoid using strong bases like NaOH or K2CO3 that can deprotonate the alcohol.
-
Problem 3: Difficulty in Product Purification.
-
Potential Cause A: Product and Starting Material Have Similar Rf Values on TLC.
-
Explanation: The polarity of the starting amine and the product amide can be very close, making separation by silica gel chromatography challenging.
-
Solution 1 (Chromatography): Use a shallow solvent gradient (e.g., starting with 100% DCM and slowly increasing the percentage of methanol or ethyl acetate). Using a solvent system like DCM:Methanol (98:2 to 95:5) often provides good separation.
-
Solution 2 (Acid-Base Extraction): An alternative purification strategy involves an acid-base workup.[6] After the reaction, the mixture can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The desired product and unreacted starting material will move to the aqueous layer as hydrochloride salts, leaving non-basic organic impurities behind. The aqueous layer is then basified (e.g., with NaHCO3 or NaOH) to a pH > 8, and the product is extracted back into an organic solvent. This can effectively separate the product from non-basic impurities.
-
Solution 3 (Recrystallization): The pivaloyl amide product is often a crystalline solid.[3] Recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes or Ethanol/Water) can be a highly effective method for purification, particularly on a larger scale.
-
Visualizing the Synthesis and Troubleshooting
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway and common side products.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
Optimized Protocol and Data Summary
The following protocol is a robust starting point, adapted from highly successful procedures for similar substrates.[3]
Experimental Protocol: Synthesis of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2), add 2-amino-4-(hydroxymethyl)pyridine (1.0 eq).
-
Solvent & Base: Add anhydrous dichloromethane (DCM, approx. 10 mL per 1 g of starting material) and triethylamine (TEA, 1.2 eq). Stir the mixture until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition: Add pivaloyl chloride (1.05 eq) dropwise to the cooled, stirring solution over 10-15 minutes. Ensure the internal temperature does not rise above 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: Once the reaction is complete, pour the mixture into water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO3) solution and then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the resulting solid by either column chromatography (DCM:MeOH gradient) or recrystallization (e.g., from ethyl acetate/hexanes) to afford the title compound as a white to off-white solid.
Table 1: Summary of Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Starting Material | 2-amino-4-(hydroxymethyl)pyridine | Reactant |
| Acylating Agent | Pivaloyl Chloride (1.05 eq) | Bulky group prevents di-acylation; slight excess drives reaction. |
| Base | Triethylamine (TEA, 1.2 eq) | Non-nucleophilic acid scavenger.[3] |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic, good solubility for reactants. |
| Temperature | 0 °C for addition, then warm to RT | Maximizes kinetic selectivity for N-acylation. |
| Reaction Time | 4 - 8 hours | Typical time for completion at RT. |
| Typical Yield | >85% | Based on optimized conditions for similar substrates. |
References
-
Hansen, T. V., & Stenstrøm, Y. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. [Link]
-
Zaragoza, F. (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]
- Google Patents. (CN103570577A). Preparation method of N,N-dimethyl propionamide.
-
Rossi, M., et al. (2022). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. I.R.I.S.[Link]
- Google Patents. (CN107011254B). Synthesis and purification method of 2-amino-4-methylpyridine.
-
Nikolaou, S., et al. (2014). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. Semantic Scholar. [Link]
-
ResearchGate. (2015). Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. [Link]
-
PubMed. (2015). Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. [Link]
-
ResearchGate. (2014). 2,2-Dimethyl-N-(4-methylpyridin-2-yl)propanamide. [Link]
-
PubMed Central - NIH. (2022). N-Amino Pyridinium Salts in Organic Synthesis. [Link]
- Google Patents. (WO2021076681A1). Process for synthesis of picolinamides.
-
ResearchGate. (2014). Insights into the N,N-diacylation reaction of 2-aminopyrimidines and deactivated anilines: an alternative N-monoacylation reaction. [Link]
-
Cobalt-catalyzed picolinamide-directed synthesis of heterocycles. (n.d.). [Link]
-
PLOS One. (2021). N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. [Link]
-
Oregon State University. (1968). A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines. [Link]
-
PubMed. (2013). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). [Link]
-
MDPI. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
-
MDPI. (2022). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]
-
Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. [Link]
-
MDPI. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
-
MDPI. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]
-
Der Pharma Chemica. (2015). Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. [Link]
-
ResearchGate. (2015). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]
-
ChemRxiv. (2020). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. [Link]
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- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
Technical Support Center: Overcoming Poor Solubility of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide
Welcome to the dedicated technical support center for N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming the solubility challenges associated with this compound. Our approach is rooted in scientific principles and field-proven experience to ensure you can confidently advance your experiments.
Understanding the Molecule: A Structural Perspective on Solubility
N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide possesses a unique combination of functional groups that dictate its solubility behavior. The pyridine ring, a weak base, offers a handle for pH-dependent solubility. The hydroxymethyl and amide groups provide sites for hydrogen bonding, while the pivaloyl moiety introduces a lipophilic character. This structural amalgam often leads to poor aqueous solubility, a common hurdle in preclinical development. It is estimated that up to 70-90% of new chemical entities exhibit poor aqueous solubility, making effective solubilization strategies critical for successful drug development.[1]
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide.
Q1: What is the expected aqueous solubility of this compound?
Q2: In which organic solvents is this compound likely to be soluble?
A2: Based on data for similar compounds like 2-aminopyridine, good solubility can be expected in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF), as well as in alcohols like methanol and ethanol.[3] Pyridine itself is miscible with a wide range of solvents, including hexane and water.[4]
Q3: What is the predicted pKa of this compound?
A3: The pKa of the pyridine ring is the most relevant for pH-dependent solubility. The pKa of 2-aminopyridine is approximately 6.86.[5] The substituents on your compound will influence this value, but it provides a useful starting point for pH adjustment strategies.
Q4: Should I be concerned about the stability of the compound during solubilization?
A4: The amide bond in the structure is generally stable, especially in comparison to esters.[6] However, prolonged exposure to strong acidic or basic conditions, particularly at elevated temperatures, could lead to hydrolysis. It is always recommended to assess the chemical stability of your final formulation.
Troubleshooting Guide: A Step-by-Step Approach to Solubilization
This section provides a systematic approach to overcoming the poor solubility of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide.
Problem 1: The compound does not dissolve in my aqueous buffer.
This is the most common challenge. The following workflow will guide you through a logical progression of solubilization techniques.
Caption: Decision workflow for solubilizing N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide.
Causality: The pyridine nitrogen in your compound is basic and can be protonated at acidic pH. This ionization significantly increases the aqueous solubility.[7]
Protocol:
-
Determine the approximate pKa: Based on related structures, the pKa is likely in the range of 5-7.
-
Prepare a stock solution in acid: Accurately weigh your compound and dissolve it in a small amount of 0.1 M HCl. Gentle warming or sonication can be used to aid dissolution.
-
Titrate with base: While stirring, slowly add a base (e.g., 0.1 M NaOH) to your acidic stock solution until the desired final pH is reached.
-
Observe for precipitation: If the compound remains in solution at the target pH, you have successfully created a pH-adjusted aqueous solution. If precipitation occurs upon neutralization, this indicates that the intrinsic solubility of the free base is exceeded, and you should proceed to the next step.[7]
Self-Validation: The clarity of the solution at the final pH is a direct indicator of success. A Tyndall effect (light scattering) may indicate the formation of a colloidal suspension rather than a true solution.
Causality: Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.
Protocol:
-
Select appropriate co-solvents: Based on the solubility of related compounds, consider the following:
-
Alcohols: Methanol, Ethanol, Propylene Glycol (PG)
-
Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP)
-
Polyethylene Glycols (PEGs): PEG 300, PEG 400
-
-
Prepare a concentrated stock solution: Dissolve the compound in 100% of your chosen co-solvent.
-
Perform a dilution series: Gradually add your aqueous buffer to the co-solvent stock solution. Observe the point at which precipitation occurs. This will determine the maximum tolerable aqueous content for your desired final concentration.
-
Test co-solvent blends: Mixtures of co-solvents can sometimes offer synergistic effects. For example, a ternary system of DMSO, PEG 300, and water can be effective.
Data Presentation: Co-solvent Solubility Estimation
| Co-solvent | Predicted Solubility | Rationale |
| DMSO | High | Good solvent for many organic molecules, including amides.[3] |
| Ethanol | Moderate | Effective for many pyridine derivatives.[8][9] |
| PEG 400 | Moderate to High | Commonly used in pharmaceutical formulations to enhance solubility. |
| Propylene Glycol | Moderate | Another widely used and well-tolerated co-solvent. |
Self-Validation: The stability of the solution over time (e.g., 24 hours) at the desired temperature is crucial. A clear, single-phase solution indicates a successful co-solvent system.
Problem 2: My compound is for an in vivo study and high concentrations of organic solvents are not permissible.
In this scenario, more advanced formulation strategies are required.
Causality: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[10]
Protocol:
-
Choose suitable surfactants:
-
Non-ionic: Polysorbates (Tween® 20, Tween® 80), Polyoxyethylene castor oil derivatives (Kolliphor® EL), Solutol® HS 15.
-
Cationic: Cetyltrimethylammonium bromide (CTAB) (less common for in vivo use due to toxicity).
-
Anionic: Sodium lauryl sulfate (SLS) (can be irritating).
-
-
Prepare surfactant solutions: Create a series of aqueous solutions with increasing concentrations of the chosen surfactant, ensuring some concentrations are above the CMC.
-
Determine solubility enhancement: Add an excess of your compound to each surfactant solution. Shake or stir until equilibrium is reached (typically 24-48 hours).
-
Quantify the dissolved compound: Filter or centrifuge the samples to remove undissolved solid and measure the concentration of the compound in the supernatant, for example, by HPLC-UV.
Self-Validation: A significant increase in the concentration of the dissolved compound above the surfactant's CMC confirms successful micellar solubilization.
If the above methods are insufficient or not suitable for your application, consider these advanced strategies:
-
Solid Dispersions: The drug is dispersed in a hydrophilic polymer matrix at a solid state.[2][11] This can be achieved through methods like:
-
Solvent Evaporation: The drug and a polymer (e.g., PVP, HPMC) are dissolved in a common solvent, which is then evaporated.[12]
-
Hot-Melt Extrusion: The drug and polymer are mixed and heated to form a molten mass, which is then cooled and milled. Amide groups can interact with carboxyl groups of polymers via hydrogen bonding, facilitating the formation of amorphous solid dispersions.[13]
-
-
Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.[14]
-
Co-crystals: A multi-component crystal where the drug and a co-former are held together by non-covalent interactions. This can significantly improve solubility.[16]
Caption: Selection of advanced formulation strategies.
Conclusion
Overcoming the poor solubility of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide is a multi-faceted challenge that can be systematically addressed. By understanding the physicochemical properties of the molecule and applying a logical progression of solubilization techniques, from simple pH adjustment to more advanced formulation strategies, researchers can successfully prepare solutions suitable for a wide range of in vitro and in vivo applications.
References
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Mouton, C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2186. Available at: [Link]
-
Li, M., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(6), 1476–1485. Available at: [Link]
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Tran, T. H., et al. (2020). Insoluble Polymers in Solid Dispersions for Improving Bioavailability of Poorly Water-Soluble Drugs. Pharmaceutics, 12(8), 698. Available at: [Link]
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Cheméo. Chemical Properties of Picolinamide (CAS 1452-77-3). Available at: [Link]
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Royal Society of Chemistry. (2025). Biobased amide surfactants derived from cellulose-waste hydroxy acids: mechanochemical synthesis, foam fractionation and performance. Green Chemistry. Available at: [Link]
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Khan, I., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4201. Available at: [Link]
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Yadav, A., & Shete, A. (2019). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. Journal of Pharmaceutical Sciences, 108(12), 3899-3910. Available at: [Link]
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Serajuddin, A. T. M. (1986). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 75(5), 482-486. Available at: [Link]
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Zhang, X., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(6), 2537-2563. Available at: [Link]
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World Health Organization. (2019). FAQ: Active pharmaceutical ingredient (API) micronization. Available at: [Link]
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Bamidele, M. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
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Singh, J., et al. (2019). Solid dispersions: A technology for improving bioavailability. MedCrave online. Available at: [Link]
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Huang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1582. Available at: [Link]
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Chemeurope.com. Pyridine. Available at: [Link]
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Netzsch. (2015). Micronization and Nanoization of Active Pharmaceutical Ingredients. David Publishing. Available at: [Link]
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Kumar, S., & Singh, A. (2013). Solid dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science, 3(5), 117-124. Available at: [Link]
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Mouton, C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2186. Available at: [Link]
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Larsson, A. (2009). Drugs and polymers in dissolving solid dispersions: NMR imaging and spectroscopy. DiVA portal. Available at: [Link]
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Svidchenko, E. A., et al. (2021). Synthesis and characterization of soluble pyridinium-containing copolyimides. Polymers, 13(16), 2736. Available at: [Link]
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Savjani, K. T., et al. (2012). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 4(3), 427-453. Available at: [Link]
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Smith, A. J., et al. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Crystal Growth & Design, 14(3), 1143-1154. Available at: [Link]
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Singh, N., & Sharma, L. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. Available at: [Link]
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Al-Obaidi, A. S. M., & Al-Majidi, S. M. H. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives. Nanoscience & Nanotechnology-Asia, 10(1), 1-10. Available at: [Link]
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Papakyriakou, A., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]
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Wang, Y., et al. (2022). Polymer–drug linking through amide bonds: the chemistry and applications in drug delivery. Journal of Materials Chemistry B, 10(4), 459-474. Available at: [Link]
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Rojas-Díaz, D., et al. (2023). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 28(14), 5431. Available at: [Link]
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Pop, R., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(1), 246. Available at: [Link]
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Goya, A., et al. (2023). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Future Medicinal Chemistry, 15(15), 1335-1351. Available at: [Link]
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Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 8(8), 1541–1544. Available at: [Link]
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Kim, J. S., et al. (2013). The effects of surfactants on the dissolution profiles of poorly water-soluble acidic drugs. International journal of pharmaceutics, 455(1-2), 118-124. Available at: [Link]
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SLN Pharmachem. PYRIDINE BASED INTERMEDIATES. Available at: [Link]
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Reddit. (2015). Pyridine Is miscible with EVERYTHING!? : r/chemistry. Available at: [Link]
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Purohit, R., & Taylor, L. S. (2020). Overview of Extensively Employed Polymeric Carriers in Solid Dispersion Technology. AAPS PharmSciTech, 21(8), 320. Available at: [Link]
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Wikipedia. 2-Aminopyridine. Available at: [Link]
-
Liu, Z., et al. (2019). Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. Organic letters, 21(21), 8683–8687. Available at: [Link]
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Huang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1582. Available at: [Link]
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PharmaCompass. API Particle Size Reduction | Micronization & Milling | CDMO. Available at: [Link]
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Zhang, Y., et al. (2022). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Pharmaceutics, 14(11), 2489. Available at: [Link]
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Royal Society of Chemistry. (2025). Biobased amide surfactants derived from cellulose-waste hydroxy acids: mechanochemical synthesis, foam fractionation and performance. Green Chemistry. Available at: [Link]
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Pobudkowska, A., & Rychlicka, A. (2025). Study of pH-dependent drugs solubility in water. ResearchGate. Available at: [Link]
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Excellence in Particle Size Reduction and Drying. (2023). Understanding the Micronization of APIs. Available at: [Link]
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El-Sayed, M. A. A., et al. (2020). Synthesis of picolinamide amide derivatives. ResearchGate. Available at: [Link]
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Comins, D. L., & Dehghani, A. (1992). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 92(6), 1045-1061. Available at: [Link]
-
Zhang, X., et al. (2014). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Journal of the Chinese Chemical Society, 61(10), 1145-1148. Available at: [Link]
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Sharma, A., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 37-75. Available at: [Link]
-
PubChem. 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. Available at: [Link]
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Technical Support Center: Optimizing Picolinamide Synthesis
Welcome to the technical support center for picolinamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this common synthetic transformation. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions and optimize your reaction conditions effectively.
Introduction to Picolinamide Synthesis
Picolinamide and its derivatives are prevalent structural motifs in medicinal chemistry and materials science. The formation of the amide bond, while conceptually straightforward, is often fraught with challenges ranging from low yields to problematic side reactions and purification hurdles. This guide will explore the two primary synthetic pathways to picolinamide and address the common issues encountered in each.
Two principal strategies for synthesizing picolinamide are:
-
Amide coupling of picolinic acid with an amine: This is the most common approach and can be achieved either by activating the carboxylic acid to an acid chloride or by using a direct coupling agent.
-
Hydrolysis of 2-cyanopyridine: This method offers an alternative route, particularly when the corresponding nitrile is readily available.
Below, we delve into the specifics of these methods, offering troubleshooting solutions and expert insights to guide your synthetic efforts.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.
Part 1: Synthesis via Picolinic Acid
A1: The formation of a 4-chloro-N-substituted-picolinamide is a known side reaction when using thionyl chloride (SOCl₂) to activate picolinic acid.[1]
-
The "Why" - Mechanistic Insight: The pyridine ring of picolinic acid is susceptible to nucleophilic attack by chloride ions generated during the reaction, particularly at elevated temperatures. The reaction with thionyl chloride produces a highly reactive intermediate that can facilitate this chlorination at the 4-position of the pyridine ring.[1]
-
Solutions & Optimization:
-
Alternative Chlorinating Agents: Consider using a milder chlorinating agent such as oxalyl chloride with a catalytic amount of DMF. This combination often generates the acid chloride at lower temperatures, minimizing the risk of ring chlorination.
-
Switch to a Direct Coupling Method: To completely avoid the use of chloride-based reagents, it is highly recommended to switch to a direct amide coupling protocol using reagents like HATU, HBTU, EDC/HOBt, or T3P. These methods do not generate reactive chloride species that can lead to this side reaction.
-
A2: Low yields in amide coupling reactions are a common issue and can stem from several factors.
-
The "Why" - Causality Analysis:
-
Inactive Coupling Agent: Many coupling reagents are sensitive to moisture and can degrade over time. An inactive reagent will not efficiently activate the carboxylic acid, leading to a stalled reaction.
-
Protonated Amine: The amine component must be nucleophilic to attack the activated carboxylic acid. If there are acidic protons in the reaction mixture (e.g., from the carboxylic acid itself or impurities), the amine can be protonated, rendering it non-nucleophilic.
-
Insufficient Reaction Temperature or Time: Amide bond formation, especially with sterically hindered substrates, can be slow. Insufficient reaction time or temperature will result in incomplete conversion.
-
Steric Hindrance: Bulky groups on either the picolinic acid or the amine can sterically hinder the approach of the nucleophile, slowing down the reaction rate.[2]
-
-
Solutions & Optimization:
-
Reagent Quality: Always use fresh, high-quality coupling reagents and anhydrous solvents.
-
Use of a Non-Nucleophilic Base: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to the reaction mixture. This will scavenge any protons and ensure the amine remains in its free, nucleophilic form. Typically, 2-3 equivalents of the base are used.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Temperature Adjustment: If the reaction is sluggish at room temperature, consider gently heating the reaction. For particularly challenging couplings, temperatures up to 80 °C may be necessary.[2]
-
Choice of Coupling Reagent: For sterically hindered substrates, more potent coupling reagents like HATU or PyBOP may be more effective than standard carbodiimides.[2]
-
A3: The removal of byproducts from coupling reagents is a frequent purification challenge.
-
The "Why" - Byproduct Properties:
-
DCC Byproduct: Dicyclohexylcarbodiimide (DCC) forms a dicyclohexylurea (DCU) byproduct which is notoriously insoluble in many common organic solvents and can be difficult to remove from the desired product.[3]
-
Uronium Salt Byproducts: Reagents like HATU and HBTU also generate urea byproducts, although these are generally more soluble than DCU.
-
-
Solutions & Optimization:
-
Filtration for DCU: If you are using DCC, the DCU byproduct will often precipitate out of the reaction mixture. A simple filtration before the aqueous workup can remove the majority of it.
-
Use of Water-Soluble Carbodiimides (EDC): A highly effective solution is to use a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct is also water-soluble and can be easily removed during the aqueous workup with a simple acid wash.[4]
-
Aqueous Workup: A standard aqueous workup involving washes with dilute acid (e.g., 1M HCl) to remove basic impurities and unreacted amine, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted picolinic acid and acidic byproducts, is crucial.
-
Chromatography: If impurities persist, purification by column chromatography on silica gel is a reliable method to obtain the pure picolinamide.
-
Part 2: Synthesis via Hydrolysis of 2-Cyanopyridine
A4: The hydrolysis of 2-cyanopyridine to picolinamide can be a viable alternative to amide coupling.
-
The "Why" - Reaction Principle: This reaction involves the hydration of the nitrile functional group to form the primary amide. This transformation can be catalyzed by acid or, more commonly for this substrate, by a base.
-
Typical Conditions:
-
Base-Catalyzed Hydrolysis: A common method involves heating 2-cyanopyridine with an aqueous solution of a base, such as sodium hydroxide. The reaction often requires elevated temperatures, in the range of 100-130 °C.[5] The concentration of the base is a critical parameter that can influence the selectivity for the amide over the complete hydrolysis to the carboxylic acid.
-
High-Temperature Water: Studies have also shown that the hydrolysis can proceed in high-temperature water without the addition of a catalyst.[6]
-
-
Potential Issues:
-
Over-hydrolysis: The primary challenge with this method is controlling the reaction to stop at the amide stage, as the picolinamide can be further hydrolyzed to picolinic acid under the reaction conditions. Careful control of reaction time, temperature, and reagent stoichiometry is essential.
-
Purification: Separating the desired picolinamide from unreacted starting material and the picolinic acid byproduct may require careful pH adjustment during workup and subsequent purification by recrystallization or chromatography.
-
Data and Protocols at a Glance
Table 1: Comparison of Common Coupling Reagents for Picolinamide Synthesis
| Coupling Reagent | Additive | Base | Advantages | Disadvantages |
| SOCl₂ / Oxalyl Chloride | None | Pyridine, TEA | Inexpensive and effective for acid chloride formation. | Can lead to chlorination of the pyridine ring; generates HCl.[1] |
| DCC / DIC | HOBt, DMAP | None | Cost-effective. | Byproduct (DCU) can be difficult to remove; potential for racemization.[3] |
| EDC | HOBt, DMAP | None | Water-soluble urea byproduct is easily removed by aqueous workup.[4] | More expensive than DCC. |
| HATU / HBTU | None | DIPEA, TEA | High coupling efficiency, even for hindered substrates; low racemization.[3] | More expensive; can react with the amine if used in excess.[3] |
| PyBOP | None | DIPEA, TEA | Effective for hindered systems. | Phosphonium-based byproducts can be challenging to remove. |
| T3P | None | Pyridine, TEA | Byproducts are water-soluble and easily removed. | Can be more expensive than other reagents. |
Experimental Protocol: Picolinamide Synthesis using EDC/HOBt
This protocol provides a general procedure for the synthesis of a picolinamide derivative from picolinic acid and a primary or secondary amine using EDC and HOBt.
Materials:
-
Picolinic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (3.0 equiv, optional, for amine salts)
-
Anhydrous DCM or DMF (to make a 0.1 - 0.5 M solution)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add picolinic acid and dissolve it in anhydrous DCM or DMF.
-
Add HOBt and the amine to the solution. If the amine is a hydrochloride salt, add DIPEA.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizing the Workflow
Diagram 1: Decision Tree for Picolinamide Synthesis Troubleshooting
Caption: A decision tree for troubleshooting common issues in picolinamide synthesis.
Diagram 2: General Workflow for Picolinamide Synthesis via Amide Coupling
Caption: A generalized workflow for the synthesis of picolinamide via direct amide coupling.
References
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
- Process for synthesis of picolinamides.
-
Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry. [Link]
-
Synthesis of picolinamide amide derivatives. ResearchGate. [Link]
- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
-
I am preparing picolinamide from picolinic acid. Which coupling reagent is good to get the desired product. HBTU, HBTU/HOBt, HATU, EDCI/HOBT? ResearchGate. [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
-
Tips and tricks for difficult amide bond formation? Reddit. [Link]
-
Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. ResearchGate. [Link]
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]
-
The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]
- Process for the production of new picolinic acid derivatives.
-
Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. RSC Publishing. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
EDC-HOBt Amide coupling workup help. Reddit. [Link]
-
Proposed mechanism for the production of acid chlorides using thionyl chloride as a reagent and DMF as a catalyst. ResearchGate. [Link]
- Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions.
-
Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]
-
Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis. [Link]
-
Acid Chloride Formation - Thionyl Chloride. ChemTube3D. [Link]
-
16 questions with answers in AMIDE SYNTHASES. ResearchGate. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
-
Preparation of Cyanopyridines by Direct Cyanation. Thieme. [Link]
- Method of Making Cyanopyridines.
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- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Methodological Guide to Comparing Novel Kinase Inhibitors: A Case Study Framework with "N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide" and Sorafenib
Senior Application Scientist Note: To our valued community of researchers, scientists, and drug development professionals, this guide addresses the inquiry regarding a direct comparison of "N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide" and the established multi-kinase inhibitor, Sorafenib. Following a comprehensive search of publicly available scientific literature and patent databases, we have determined that there is currently no published data detailing the biological activity, mechanism of action, or preclinical/clinical efficacy of "N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide".
Introduction to the Compounds
Sorafenib: The Established Benchmark
Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and radioactive iodine-refractory differentiated thyroid carcinoma.[1] Its anti-tumor activity stems from the inhibition of intracellular serine/threonine kinases (c-Raf and B-Raf) and cell surface receptor tyrosine kinases (VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT-3, and RET).[1][2][3] By targeting these kinases, Sorafenib disrupts key signaling pathways involved in tumor cell proliferation and angiogenesis.[2][4][5]
"N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide": The Investigational Compound
"N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide" is a chemical compound with the molecular formula C₁₁H₁₆N₂O₂.[6] While its specific biological activity is not documented in publicly available literature, its pyridine-based structure is a common scaffold in the development of kinase inhibitors and other anti-cancer agents. The presence of the pyridine ring suggests potential for interaction with the ATP-binding pocket of various kinases.
Mechanistic Comparison: A Hypothetical Approach
To compare the mechanisms of a novel compound and Sorafenib, a series of in vitro assays would be essential. The following outlines a logical experimental progression:
2.1. Initial Kinase Panel Screening
The first step is to understand the kinase selectivity profile of the novel compound. A broad kinase panel assay (e.g., against 400+ kinases) would reveal its primary targets and off-target activities.
-
Experimental Protocol: Kinase Panel Screening
-
Compound Preparation: Solubilize "N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide" and Sorafenib (as a control) in DMSO to create stock solutions.
-
Assay: Perform a competition binding assay (e.g., KINOMEscan™) or an enzymatic assay at a fixed concentration (e.g., 1 µM) against a large panel of kinases.
-
Data Analysis: Express results as a percentage of inhibition or percentage of control. Identify kinases that are significantly inhibited by the novel compound.
-
2.2. In-depth Analysis of Key Signaling Pathways
Based on the kinase screen, subsequent experiments would focus on the downstream signaling pathways affected by the novel compound in relevant cancer cell lines.
-
Experimental Protocol: Western Blotting for Pathway Analysis
-
Cell Culture: Culture appropriate cancer cell lines (e.g., HepG2 for hepatocellular carcinoma, A498 for renal cell carcinoma).
-
Treatment: Treat cells with varying concentrations of "N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide" and Sorafenib for a specified time.
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, etc.).
-
Data Analysis: Quantify band intensities to determine the effect of the compounds on protein phosphorylation.
-
Signaling Pathway Diagrams (Hypothetical)
The following diagrams illustrate the known pathway of Sorafenib and a hypothetical pathway for a novel kinase inhibitor based on potential targets.
Caption: Known signaling pathway of Sorafenib.
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A Comparative Selectivity Profile of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide as a Putative HIV-1 Integrase Inhibitor
Introduction: The Quest for Selective HIV-1 Integrase Inhibitors
The development of antiretroviral therapies has transformed the landscape of HIV-1 treatment. Among the most successful drug classes are the integrase strand transfer inhibitors (INSTIs), which prevent the integration of the viral genome into the host cell's DNA, a critical step in the viral replication cycle. The specificity of this target, with no direct human counterpart, offers a promising therapeutic window with potentially reduced off-target effects.[1][2]
This guide provides a comparative selectivity profile for the compound N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS: 551950-45-9). While direct experimental data for this specific molecule is not extensively available in the public domain, a comprehensive analysis of patent literature reveals that it belongs to a class of pyridine-2-amide compounds designed as potent inhibitors of HIV-1 integrase. A Chinese patent, CN103539731A, discloses a series of such compounds for the treatment of diseases mediated by retroviral integrases, including HIV-1. Therefore, this guide will proceed under the well-supported hypothesis that HIV-1 integrase is the primary target of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide.
We will objectively compare its putative performance with established, FDA-approved INSTIs, providing a framework of supporting experimental data and protocols for its comprehensive evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel antiretroviral agents.
Comparative Landscape: Established HIV-1 Integrase Inhibitors
To establish a benchmark for evaluating N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide, we will compare its anticipated profile against the following market-leading INSTIs:
-
Raltegravir (Isentress®): The first-in-class INSTI, known for its potent anti-HIV activity.[3][4]
-
Elvitegravir (Vitekta®): A potent INSTI that requires pharmacokinetic boosting.[5][6]
-
Dolutegravir (Tivicay®): A second-generation INSTI with a high genetic barrier to resistance.[7][8]
-
Bictegravir (in Biktarvy®): A second-generation INSTI with a favorable resistance and safety profile.[9][10][11]
These comparators represent the evolution of INSTI development, each with distinct pharmacological profiles. A summary of their key characteristics is presented in Table 1.
Table 1: Comparative Overview of Selected HIV-1 Integrase Inhibitors
| Compound | Generation | Typical IC50/EC50 (nM) | Key Features |
| Raltegravir | First | 2-7 (IC50, in vitro strand transfer) | First-in-class, well-characterized. |
| Elvitegravir | First | 0.1-1.3 (EC50, cell culture) | Requires boosting with cobicistat or ritonavir.[5] |
| Dolutegravir | Second | 2.7 (IC50, strand transfer) | High barrier to resistance.[12] |
| Bictegravir | Second | 0.02-6.6 (EC50, in vitro) | Potent, high barrier to resistance, co-formulated.[13] |
| N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide | Putative | To be determined | Belongs to a patented class of HIV-1 integrase inhibitors. |
Experimental Framework for Selectivity Profiling
A rigorous assessment of a novel inhibitor's selectivity is paramount to predicting its therapeutic index and potential for adverse effects. The following sections outline the essential experimental workflows to characterize the selectivity of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide.
Primary Target Engagement and Potency Determination
The initial step is to confirm the compound's activity against its putative target, HIV-1 integrase, and determine its potency.
This biochemical assay directly measures the inhibition of the catalytic activity of recombinant HIV-1 integrase.
Protocol:
-
Plate Preparation: Coat streptavidin-coated 96-well plates with a biotin-labeled double-stranded HIV-1 LTR U5 donor substrate (DS) DNA.
-
Enzyme Binding: Add recombinant full-length HIV-1 integrase protein to the wells, allowing it to bind to the DS DNA.
-
Inhibitor Addition: Introduce serial dilutions of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide and comparator compounds (Raltegravir, etc.) to the wells.
-
Strand Transfer Reaction: Add a double-stranded target substrate (TS) DNA with a 3'-end modification (e.g., digoxigenin). The integrase will catalyze the integration of the DS DNA into the TS DNA.
-
Detection: Use an HRP-labeled antibody directed against the 3'-end modification of the TS DNA for colorimetric detection.
-
Data Analysis: Calculate the IC50 value, the concentration of the inhibitor that reduces integrase activity by 50%.
A detailed protocol for a commercially available HIV-1 integrase assay kit can be found as a reference.[14][15][16]
This assay determines the compound's efficacy in inhibiting HIV-1 replication in a cellular context.
Protocol:
-
Cell Seeding: Plate a suitable human cell line (e.g., MT-2, TZM-bl) in 96-well plates.[14]
-
Infection and Treatment: Infect the cells with a known titer of HIV-1 and simultaneously treat with serial dilutions of the test compound.
-
Incubation: Culture the cells for a period that allows for multiple rounds of viral replication (typically 3-5 days).
-
Quantification of Viral Replication: Measure a marker of viral replication, such as the p24 antigen concentration in the supernatant using an ELISA.[14]
-
Data Analysis: Calculate the EC50 value, the concentration of the compound that inhibits viral replication by 50%.
To determine the selectivity index, it is crucial to assess the compound's toxicity to the host cells.
Protocol:
-
Cell Treatment: Treat uninfected cells with the same serial dilutions of the test compound used in the antiviral assay.
-
Viability Assessment: After the same incubation period, measure cell viability using a standard method (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Calculate the CC50 value, the concentration of the compound that reduces cell viability by 50%.
The Selectivity Index (SI) is then calculated as CC50 / EC50 . A higher SI value indicates greater selectivity for the viral target over the host cell.[17]
Off-Target Selectivity Profiling
While INSTIs are generally considered to have low off-target effects due to the absence of a direct human homolog of HIV-1 integrase, comprehensive profiling is necessary to identify any unforeseen interactions.[2]
A panel of human enzymes involved in DNA metabolism should be tested to assess off-target inhibition.
Recommended Off-Target Panel:
-
Human DNA Polymerases (α, β, γ, δ, ε): To rule out interference with cellular DNA replication and repair.
-
Human Topoisomerases I and II: To check for inhibition of enzymes that modulate DNA topology.
-
Human RNase H: As HIV-1 RNase H shares some structural similarities with integrase, assessing inhibition of the human counterpart is prudent.[18]
-
Other Nucleases and Phosphatidyl Transferases: A broader screen can provide a more comprehensive picture of selectivity.
The inhibitory activity against these enzymes should be determined using appropriate biochemical assays, and the IC50 values should be compared to the IC50 for HIV-1 integrase.
For a comprehensive assessment of selectivity, broader screening approaches are recommended.
-
Kinome Profiling: Screen the compound against a large panel of human kinases. While not the expected target class, this provides a broad view of potential off-target interactions within a major druggable protein family.
-
Cellular Thermal Shift Assay (CETSA): This method can identify direct target engagement in a cellular environment by measuring changes in protein thermal stability upon ligand binding. A proteome-wide CETSA experiment can uncover unexpected off-targets in an unbiased manner.
Diagram 1: Experimental Workflow for Selectivity Profiling
Caption: Workflow for determining the selectivity profile.
Data Presentation and Interpretation
The results of the selectivity profiling should be presented in a clear and comparative manner.
Table 2: Hypothetical Selectivity Profile Data
| Target | N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide (IC50/EC50, nM) | Raltegravir (IC50/EC50, nM) | Dolutegravir (IC50/EC50, nM) | Selectivity Fold (vs. HIV-1 Integrase) |
| HIV-1 Integrase | [Experimental Value] | 5 | 2.7 | 1 |
| HIV-1 Replication | [Experimental Value] | 30 | 15 | - |
| Cytotoxicity (MT-2) | [Experimental Value] | >100,000 | >50,000 | - |
| Human DNA Pol α | >100,000 | >100,000 | >100,000 | >[Calculated Value] |
| Human DNA Pol β | >100,000 | >100,000 | >100,000 | >[Calculated Value] |
| Human Topo I | >100,000 | >100,000 | >100,000 | >[Calculated Value] |
| Human Topo II | >100,000 | >100,000 | >100,000 | >[Calculated Value] |
| Human RNase H | >50,000 | >50,000 | >50,000 | >[Calculated Value] |
A desirable selectivity profile would show high potency against HIV-1 integrase and replication with minimal to no activity against the panel of human off-targets, resulting in high selectivity fold values.
Conclusion
N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide represents a promising scaffold for the development of novel HIV-1 integrase inhibitors. Based on its inclusion in a patent for this class of compounds, a focused investigation into its selectivity profile is warranted. The experimental framework outlined in this guide provides a comprehensive strategy for confirming its primary target, determining its potency and cellular efficacy, and rigorously assessing its off-target interaction profile. By comparing these data to established second-generation INSTIs like dolutegravir and bictegravir, researchers can effectively position this compound within the therapeutic landscape and guide its further development as a potential next-generation antiretroviral agent. The ultimate goal is to identify compounds with superior selectivity, a higher barrier to resistance, and an improved safety profile, thereby contributing to the arsenal of therapies available to individuals living with HIV-1.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS Number: 551950-45-9), a heterocyclic building block.[1] The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with environmental regulations, reflecting the principles of Expertise, Experience, and Trustworthiness (E-E-A-T).
Hazard Assessment and Chemical Profile
Understanding the intrinsic properties and potential hazards of a compound is the first step in its safe management. While comprehensive toxicological data for N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide may not be fully available, as is common for many research chemicals, we can infer its likely hazard profile from its chemical structure—a pyridine derivative—and available safety information.
-
Chemical Identity:
-
IUPAC Name: N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide
-
CAS Number: 551950-45-9
-
Molecular Formula: C₁₁H₁₆N₂O₂
-
Physical Form: Solid
-
-
Inferred Hazards:
-
Toxicity: Pyridine and its derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.[2][3] Symptoms of overexposure to similar compounds can include headaches, dizziness, nausea, and irritation to the respiratory system.[4][5]
-
Irritation: This compound should be considered a potential skin and eye irritant.[4][6]
-
Environmental Hazard: Pyridine derivatives can be toxic to aquatic life.[2] Therefore, this compound must not be allowed to enter the environment through drains or improper disposal.[7][8]
-
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[4]
| Property | Value | Source |
| CAS Number | 551950-45-9 | Sigma-Aldrich |
| Molecular Formula | C₁₁H₁₆N₂O₂ | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Storage Class | 11 - Combustible Solids | Sigma-Aldrich |
Core Principles of Chemical Waste Management
Before detailing the specific disposal protocol, it is crucial to internalize the fundamental principles of laboratory waste management. These practices are not merely regulatory hurdles; they are integral to a culture of safety.
-
Waste Minimization: The most effective way to manage waste is to minimize its generation. This can be achieved by ordering only the necessary quantities of chemicals, reducing the scale of experiments, and ensuring efficient inventory management to prevent chemicals from expiring.[9][10]
-
Segregation: Never mix different types of chemical waste.[11] Incompatible wastes, when mixed, can cause violent reactions, generate toxic gases, or create fires.[12] N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide waste should be kept separate from acids, bases, and oxidizing agents.[4][12]
-
Containerization: Use only appropriate and clearly labeled containers for waste.[9][13] Containers must be in good condition, compatible with the chemical waste they hold, and always kept closed except when adding waste.[9][12]
-
Labeling: All waste containers must be accurately labeled with their contents and associated hazards.[11] This is critical for safe handling, storage, and disposal by your institution's Environmental Health and Safety (EHS) department and the ultimate disposal facility.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the disposal of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide from the point of generation to its final collection.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, always wear appropriate PPE. This is your primary defense against exposure.
-
Gloves: Nitrile gloves are recommended for their chemical resistance.[5]
-
Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes or fine particles.[14]
-
Lab Coat: A lab coat should always be worn to protect your skin and clothing.[14]
-
Respiratory Protection: If there is a risk of generating dust, work within a fume hood to prevent inhalation.[5]
Step 2: Waste Collection at the Point of Generation
-
Designate a Waste Container: Procure a solid chemical waste container from your institution's EHS office. This container should be made of a material compatible with the chemical (e.g., high-density polyethylene).
-
Label the Container: Before adding any waste, label the container clearly with:
-
The full chemical name: "N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
-
Transfer Waste: Carefully transfer the solid waste, including any contaminated items like weighing paper or gloves, into the designated container. Minimize the generation of dust.
-
Keep Container Closed: Securely close the lid of the waste container immediately after adding waste.[9]
Step 3: Managing Contaminated Materials
-
Empty "De Minimis" Containers: The original product container, once empty, must also be disposed of as hazardous waste unless it has been triple-rinsed. To triple-rinse, use a suitable solvent (e.g., ethanol or acetone), and collect all rinsate as hazardous liquid waste.[15] The rinsed, defaced container can then be disposed of in the appropriate glass or solid waste stream.[15]
-
Contaminated Labware: Disposable labware (pipette tips, etc.) that has come into contact with the chemical should be placed in the solid hazardous waste container. Non-disposable glassware must be decontaminated by rinsing with an appropriate solvent, with the rinsate collected as hazardous waste.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[9][12] This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[16]
-
Segregation: Ensure the container is stored away from incompatible materials, particularly strong acids and oxidizers.[12]
Step 5: Arranging for Disposal
-
Contact EHS: Once the waste container is full or when the experiment is complete, contact your institution's Environmental Health and Safety (EHS) or hazardous waste management office to arrange for a pickup.[9]
-
Do Not Pour Down the Drain: Under no circumstances should this chemical or its solutions be poured down the drain.[7][8][9] This is a critical step to prevent environmental contamination.
-
Final Disposal Method: The EHS office will consolidate this waste for transport to a licensed hazardous waste disposal facility, where it will typically be destroyed via high-temperature incineration.[17]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate if Necessary: For large spills or if you are unsure of the hazard, evacuate the area and contact EHS.
-
Contain the Spill: For small, manageable spills of the solid material, use an absorbent material like sand or vermiculite to cover the spill.[5]
-
Collect and Dispose: Carefully sweep the absorbent material and spilled chemical into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of N-(4-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide.
Caption: Decision workflow for the safe disposal of N-(4-Hy…)-propionamide.
By adhering to this guide, you contribute to a safer laboratory environment and ensure that your vital research is conducted with the utmost integrity and responsibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
